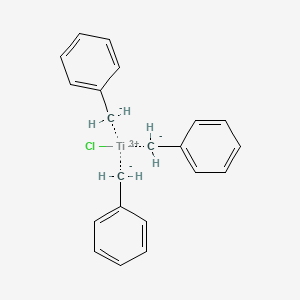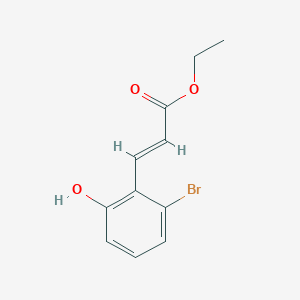
2-(4-Amino-phenyl)-butyric acid methyl ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-phenyl-butyric acid esters are a class of organic compounds that contain an amino group (-NH2) and a carboxylic acid ester group (-COOR). They are derived from butyric acid, a four-carbon fatty acid, and phenyl group, a functional group made up of six carbon atoms attached in a hexagonal planar ring. The “2-” in the name indicates that the phenyl group is attached to the second carbon atom in the butyric acid chain .
Synthesis Analysis
The synthesis of similar compounds, like amino-phenyl-boronic acids, often involves reactions such as Suzuki-Miyaura cross-coupling, which is a type of palladium-catalyzed carbon-carbon bond forming reaction . The synthesis of the specific compound you mentioned might involve similar methods, but without specific literature or resources, it’s hard to say for certain.Molecular Structure Analysis
The molecular structure of similar compounds, like 4-Aminophenylboronic acid, consists of a phenyl group (a six-membered carbon ring) attached to an amino group and a boronic acid group . The specific structure of “2-(4-Amino-phenyl)-butyric acid methyl ester, 95%” would be similar, but with a butyric acid methyl ester group instead of a boronic acid group.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the amino and ester groups. For example, the amino group can participate in acid-base reactions, while the ester group can undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific chemical structure. For similar compounds, properties such as melting point, boiling point, solubility, and stability can be determined experimentally .Applications De Recherche Scientifique
2-APB-Methyl-Ester has been used in a variety of scientific research applications. It has been used to study the effects of calcium signaling on cell proliferation, migration, and differentiation, as well as to study the effects of calcium on apoptosis and cell death. It has also been used to study the effects of calcium on the regulation of gene expression, as well as to study the effects of calcium on cell adhesion and motility.
Mécanisme D'action
Target of Action
It’s known that organoboron compounds, like boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of alkyl boronic esters is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation .
Biochemical Pathways
The compound affects various biochemical pathways. The most important application of organoboron compounds is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Result of Action
The result of the compound’s action is the formation of new compounds through various chemical transformations. For example, the protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. The introduction of the more stable boronic ester moiety, such as in the case of 2-(4-amino-phenyl)-butyric acid methyl ester, has significantly expanded the scope of boron chemistry .
Avantages Et Limitations Des Expériences En Laboratoire
2-APB-Methyl-Ester has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 239-241 °C and a solubility in water, methanol, and ethanol. It is also relatively easy to synthesize, and can be purified by recrystallization. However, it is important to note that 2-APB-Methyl-Ester is a relatively potent agonist of the IP3 receptor, and should be used with caution in experiments.
Orientations Futures
The use of 2-APB-Methyl-Ester in scientific research has only just begun to be explored. Possible future directions include the use of 2-APB-Methyl-Ester in studies of calcium signaling in other cell types, such as neurons, as well as studies of the effects of calcium on other cellular processes, such as metabolism and immune system function. Additionally, further studies could be conducted on the mechanism of action of 2-APB-Methyl-Ester and its effects on calcium signaling.
Méthodes De Synthèse
2-APB-Methyl-Ester can be synthesized by a two-step process. The first step involves the reaction of 4-amino-benzoyl chloride and methyl-butyric acid in the presence of a base such as sodium hydroxide. This reaction produces 2-APB-Methyl-Ester and sodium chloride as byproducts. The second step involves the purification of the compound by recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(4-aminophenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFUBDXOHRVZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)








